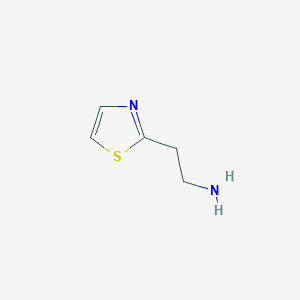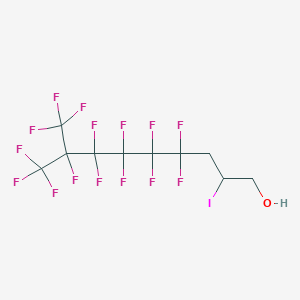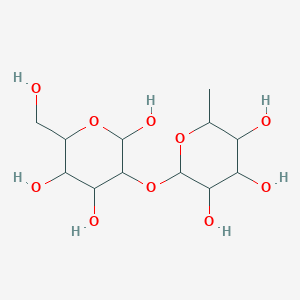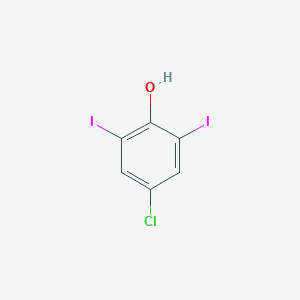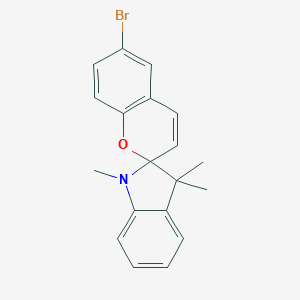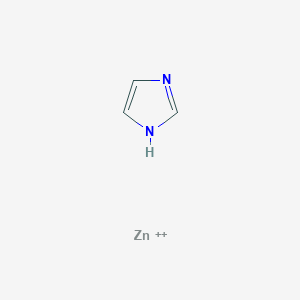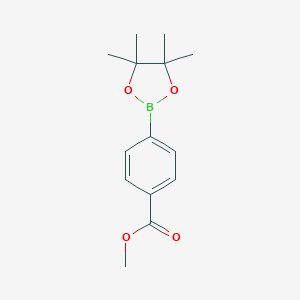
Tricyclo(4.2.1.02,5)nonane, exo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(4.2.1.02,5)nonane, exo- is a chemical compound that has been studied for its potential applications in scientific research. This compound is a bicyclic organic molecule that has a unique structure, which makes it an interesting subject of study. In 2.1.02,5)nonane, exo-.
Mechanism of Action
The mechanism of action of Tricyclo(4.2.1.02,5)nonane, exo- is not fully understood. However, it is believed that this compound may act as a catalyst for certain chemical reactions. Additionally, Tricyclo(4.2.1.02,5)nonane, exo- may interact with certain enzymes in the body, which could have an impact on biochemical pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Tricyclo(4.2.1.02,5)nonane, exo- are not well understood. However, studies have shown that this compound may have an impact on certain biochemical pathways in the body. Additionally, Tricyclo(4.2.1.02,5)nonane, exo- may have an impact on the central nervous system, which could have implications for the development of new drugs and pharmaceuticals.
Advantages and Limitations for Lab Experiments
One of the advantages of using Tricyclo(4.2.1.02,5)nonane, exo- in lab experiments is that it is a relatively stable compound. Additionally, this compound has a unique structure, which makes it an interesting subject of study. However, one of the limitations of using Tricyclo(4.2.1.02,5)nonane, exo- in lab experiments is that it can be difficult to synthesize. Additionally, the mechanism of action of this compound is not well understood, which could make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of Tricyclo(4.2.1.02,5)nonane, exo-. One area of research is in the development of new drugs and pharmaceuticals. Additionally, this compound could be studied further for its potential applications in organic synthesis. Finally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of Tricyclo(4.2.1.02,5)nonane, exo-.
Synthesis Methods
The synthesis of Tricyclo(4.2.1.02,5)nonane, exo- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the Diels-Alder reaction. This reaction involves the addition of a diene and a dienophile to form a cyclohexene ring. The resulting product can then be further modified to form Tricyclo(4.2.1.02,5)nonane, exo-. Other methods for synthesizing this compound include the use of palladium-catalyzed reactions and the use of Grignard reagents.
Scientific Research Applications
Tricyclo(4.2.1.02,5)nonane, exo- has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of organic synthesis. This compound has been shown to be a useful building block for the synthesis of other organic molecules. Additionally, Tricyclo(4.2.1.02,5)nonane, exo- has been studied for its potential applications in the development of new drugs and pharmaceuticals.
properties
CAS RN |
16526-27-5 |
|---|---|
Product Name |
Tricyclo(4.2.1.02,5)nonane, exo- |
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
tricyclo[4.2.1.02,5]nonane |
InChI |
InChI=1S/C9H14/c1-2-7-5-6(1)8-3-4-9(7)8/h6-9H,1-5H2 |
InChI Key |
WDCBAELLKZPSQD-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2CC3 |
Canonical SMILES |
C1CC2CC1C3C2CC3 |
Other CAS RN |
16526-28-6 |
synonyms |
Tricyclo[4.2.1.02,5]nonane,exo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



